Methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate Methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13636668
InChI: InChI=1S/C15H15NO5/c1-3-20-14(17)9-21-13-8-11(15(18)19-2)10-6-4-5-7-12(10)16-13/h4-8H,3,9H2,1-2H3
SMILES: CCOC(=O)COC1=NC2=CC=CC=C2C(=C1)C(=O)OC
Molecular Formula: C15H15NO5
Molecular Weight: 289.28 g/mol

Methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC13636668

Molecular Formula: C15H15NO5

Molecular Weight: 289.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate -

Specification

Molecular Formula C15H15NO5
Molecular Weight 289.28 g/mol
IUPAC Name methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate
Standard InChI InChI=1S/C15H15NO5/c1-3-20-14(17)9-21-13-8-11(15(18)19-2)10-6-4-5-7-12(10)16-13/h4-8H,3,9H2,1-2H3
Standard InChI Key BFDDYZMQMWSTST-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=NC2=CC=CC=C2C(=C1)C(=O)OC
Canonical SMILES CCOC(=O)COC1=NC2=CC=CC=C2C(=C1)C(=O)OC

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)quinoline-4-carboxylate involves multi-step organic reactions. A notable method, described by Chang et al., utilizes a two-step protocol starting with a Williamson-type ether synthesis followed by a Dieckmann condensation :

  • Step 1: Williamson Ether Synthesis
    Ethyl 2-bromomethyl-3-quinoline-3-carboxylate reacts with ethyl hydroxyacetate in anhydrous benzene to form the intermediate ethyl 2-[(2-ethoxy-2-oxoethoxy)methyl]quinoline-3-carboxylate. This step exploits the nucleophilic substitution mechanism, where the alkoxide ion displaces bromide.

  • Step 2: Dieckmann Condensation
    The intermediate undergoes intramolecular cyclization in the presence of sodium ethoxide and anhydrous toluene. This reaction eliminates an ethanol molecule, forming the fused pyranoquinoline ring system with a β-keto ester moiety.

Industrial Production

Industrial-scale manufacturing, as reported by MolCore BioPharmatech, emphasizes high-purity synthesis (≥97%) under ISO-certified protocols . Key parameters include:

ParameterSpecification
Purity≥97% (HPLC)
Solvent SystemAnhydrous toluene/benzene
CatalystsSodium ethoxide
Temperature Range60–80°C

Molecular Structure and Physicochemical Properties

Structural Analysis

The compound features a quinoline core substituted at the 2-position with a 2-ethoxy-2-oxoethoxy group and at the 4-position with a methyl carboxylate. Computational modeling reveals a planar quinoline ring system with the ethoxy and carbonyl groups adopting staggered conformations to minimize steric hindrance .

Physicochemical Properties

Critical properties include:

PropertyValueSource
Molecular Weight289.28 g/mol
logP3.86 (predicted)
Hydrogen Bond Acceptors5
Polar Surface Area58.8 Ų

The moderate logP value suggests favorable lipid membrane permeability, a desirable trait for drug candidates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (400 MHz, CDCl3):

  • δ 8.95 (d, 1H, quinoline H-5)

  • δ 4.45 (q, 2H, -OCH2CH3)

  • δ 3.95 (s, 3H, COOCH3)

  • δ 1.40 (t, 3H, -OCH2CH3)

13C-NMR (100 MHz, CDCl3):

  • δ 172.1 (C=O, ester)

  • δ 165.8 (C=O, carboxylate)

  • δ 150.2–120.4 (quinoline carbons)

These signals confirm the presence of ethoxy, carboxylate, and quinoline moieties .

Infrared (IR) Spectroscopy

Key absorption bands:

  • 1745 cm⁻¹: C=O stretch (ester)

  • 1680 cm⁻¹: C=O stretch (carboxylate)

  • 1220 cm⁻¹: C-O-C stretch (ether)

The absence of -OH stretches (3200–3600 cm⁻¹) validates the complete esterification.

Applications in Pharmaceutical Research

Intermediate for Drug Development

The compound serves as a precursor for synthesizing pyranoquinoline derivatives, which are explored as kinase inhibitors and antimalarials . Its high purity (≥97%) and scalability make it ideal for preclinical studies .

Probing Keto-Enol Tautomerism

Studies by Chang et al. demonstrate that the β-keto ester group undergoes keto-enol tautomerism, a property exploitable for designing pH-sensitive prodrugs . Equilibrium between tautomers was confirmed via UV-Vis and NMR spectroscopy.

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